SU4984

Vue d'ensemble

Description

- SU4984 est un inhibiteur de la tyrosine kinase protéique . Il cible spécifiquement le récepteur 1 du facteur de croissance des fibroblastes (FGFR1) avec une valeur de CI50 de 10-20 μM.

- De plus, this compound inhibe l'activité du récepteur du facteur de croissance dérivé des plaquettes (PDGFR) et du récepteur de l'insuline.

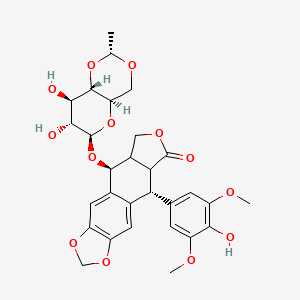

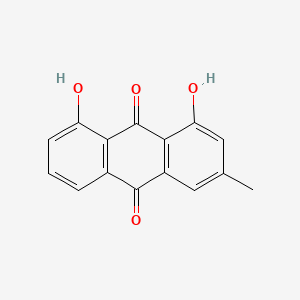

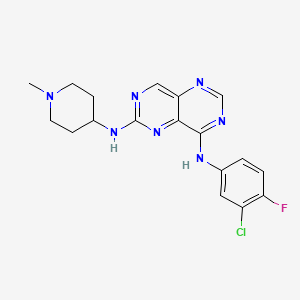

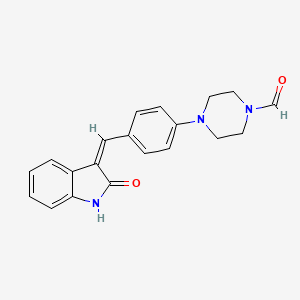

- Sa structure chimique est présentée ci-dessous : !this compound Chemical Structure

Applications De Recherche Scientifique

- SU4984 trouve des applications dans la recherche sur le cancer en raison de son inhibition de FGFR1.

- Il peut également avoir des implications dans d'autres domaines tels que les études de signalisation cellulaire et le développement de médicaments.

Mécanisme d'action

- Le mécanisme de this compound implique le blocage de l'activité de FGFR1 en inhibant son autophosphorylation.

- Il interfère avec les voies de signalisation en aval liées à la croissance et à la prolifération cellulaires.

Mécanisme D'action

Target of Action

SU4984 primarily targets the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a protein tyrosine kinase that plays a crucial role in cell differentiation, growth, and angiogenesis . In addition to FGFR1, this compound also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor .

Mode of Action

This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of its targets . By binding to these receptors, this compound inhibits their tyrosine kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFR1 by this compound affects several downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting FGFR1, this compound can disrupt these pathways, potentially leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

It is known that the compound is cell-permeable, allowing it to enter cells and exert its effects . The compound’s solubility in DMSO (50 mg/mL) suggests it may have good bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit the autophosphorylation of FGFR1 induced by aFGF in NIH 3T3 cells . It also substantially reduces tyrosine phosphorylation of the wild-type receptor and reduces 50% phosphorylation of constitutive C2 KIT . Furthermore, this compound has been shown to kill C2 and P815 cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, can potentially interact with this compound and alter its effects .

Analyse Biochimique

Biochemical Properties

SU4984 is known to inhibit the fibroblast growth factor receptor 1 (FGFR1) with an IC50 of 10-20 μM . It also inhibits platelet-derived growth factor receptor, and insulin receptor . The nature of these interactions is competitive and reversible .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of FGFR1. By inhibiting this receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the presence of other signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFR1, thereby inhibiting its kinase activity . This can lead to changes in gene expression and cellular functions.

Metabolic Pathways

Méthodes De Préparation

- Malheureusement, les voies de synthèse et les conditions réactionnelles spécifiques pour SU4984 ne sont pas facilement disponibles dans la littérature.

- Il est essentiel de noter que this compound est principalement utilisé comme outil de recherche plutôt que comme un composé commercialisé.

Analyse Des Réactions Chimiques

- SU4984 subit probablement diverses réactions typiques des inhibiteurs de la tyrosine kinase protéique.

- Les réactions courantes comprennent la phosphorylation, la déphosphorylation et la liaison aux tyrosine kinases réceptrices.

- Les réactifs et les conditions dépendraient du contexte de recherche spécifique.

Comparaison Avec Des Composés Similaires

- Bien que je n'aie pas une liste directe de composés similaires, la particularité de SU4984 réside dans sa spécificité pour FGFR1 et son double inhibition de PDGFR et du récepteur de l'insuline.

Propriétés

IUPAC Name |

4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFJBJDODKHWED-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes SU4984 effective against certain types of cancer cells?

A1: this compound demonstrates promising activity against cancer cells driven by specific mutations in tyrosine kinases. For instance, it effectively inhibits the activity of KIT, a receptor tyrosine kinase, particularly when mutated forms are present, such as those found in mastocytosis. [] These mutations often lead to constitutive activation of KIT, promoting uncontrolled cell growth and survival. By inhibiting mutant KIT, this compound can suppress the proliferation of neoplastic mast cells and even induce cell death. []

Q2: Beyond its anti-cancer potential, what other therapeutic areas has this compound been investigated for?

A3: Research suggests a potential role for this compound in addressing cytokine-induced islet cell death, a critical factor in Type 1 diabetes. [] Studies have shown that this compound can protect islet cells from the toxic effects of cytokines, potentially by inhibiting the tyrosine kinase FRK/RAK. [] This finding highlights the potential of targeting specific tyrosine kinases like FRK/RAK in developing new therapies for Type 1 diabetes.

Q3: How do researchers study the interactions between this compound and its target proteins at a molecular level?

A4: Crystallography plays a crucial role in understanding the precise binding mode of this compound with its targets. For example, the crystal structure of this compound complexed with the tyrosine kinase domain of fibroblast growth factor receptor 1 (FGFR1) provides valuable insights into the structural basis of inhibition. [] This detailed structural information is essential for designing next-generation inhibitors with improved potency and selectivity against specific tyrosine kinases.

Q4: What are the limitations of using this compound as a therapeutic agent?

A5: Despite its potential, this compound faces limitations, including the development of resistance. For example, the MEN2 mutation in RET, frequently found in medullary thyroid cancer, diminishes this compound's efficacy. [] Additionally, its broad inhibitory profile against various tyrosine kinases could lead to off-target effects and impact its safety profile. Further research is crucial to address these limitations, optimize its efficacy, and minimize potential side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.